Poly(A) polymerase gamma (724-734)
Description
Properties
sequence |
RVIKNSIRLTL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Poly(A) polymerase gamma (724-734) |
Origin of Product |
United States |
Scientific Research Applications
Molecular Biology Research
PAPγ is extensively utilized in molecular biology for the following applications:
- mRNA Stability and Function : The addition of poly(A) tails by PAPγ enhances the stability of mRNA and regulates its translation. Researchers manipulate PAPγ activity to study the effects of polyadenylation on gene expression and RNA metabolism.
- Vector Development : In constructing expression vectors for eukaryotic systems, PAPγ is used to ensure proper mRNA processing. This is critical for the production of recombinant proteins in biotechnological applications.
Cancer Research
PAPγ plays a significant role in cancer biology, with several studies highlighting its implications:
- Tumorigenesis : Aberrant expression of PAPγ has been linked to various cancers. For instance, elevated levels of PAPγ are observed in certain tumor types, suggesting its role as a potential oncogene. Research indicates that targeting PAPγ could inhibit tumor growth by affecting mRNA stability and translation of oncogenes .
- Therapeutic Targeting : Inhibitors of PAPγ are being explored as potential cancer therapies. By disrupting the polyadenylation process, these inhibitors can lead to decreased stability of oncogenic mRNAs, thereby reducing tumor cell proliferation .
Therapeutic Applications
The therapeutic potential of manipulating PAPγ is being investigated in various contexts:
- Gene Therapy : PAPγ can be harnessed in gene therapy approaches where the stability and expression of therapeutic genes are enhanced through polyadenylation. This is particularly relevant in developing RNA-based therapies such as mRNA vaccines .
- RNA Vaccines : The incorporation of optimal poly(A) tails via PAPγ is crucial for the efficacy of mRNA vaccines. Studies have shown that properly polyadenylated mRNA exhibits improved translation and immune response .
Case Studies
Several case studies illustrate the diverse applications of PAPγ:
- Case Study 1: CAR-T Cell Therapy : In a recent clinical trial involving CAR-T cells targeting CLDN6-positive tumors, researchers utilized PAPγ to enhance the stability and efficacy of RNA vaccines administered alongside CAR-T therapy. The results indicated improved T cell responses and tumor control .
- Case Study 2: BAP1 Mutations in Cancer : Research examining BAP1 mutations highlighted the interplay between DNA repair mechanisms and RNA processing via PAPγ. The study found that inhibiting PAPγ led to increased sensitivity to DNA damaging agents in BAP1-deficient cells, suggesting a potential therapeutic strategy for treating cancers with these mutations .
Data Table: Summary of Applications of Poly(A) Polymerase Gamma
| Application Area | Specific Use Cases | Potential Impact |
|---|---|---|
| Molecular Biology | mRNA stability studies; vector development | Enhanced understanding of gene expression |
| Cancer Research | Oncogene regulation; targeted therapies | Potential for new cancer treatments |
| Therapeutic Applications | Gene therapy; RNA vaccine optimization | Improved efficacy of therapeutic strategies |
Comparison with Similar Compounds
Comparison with Similar Compounds
DNA Polymerase Gamma (Polγ)
Polγ is the sole DNA polymerase responsible for mitochondrial DNA replication. Key distinctions include:
- Function : Polγ synthesizes mitochondrial DNA, whereas PAPγ modifies RNA.
- Structure : Polγ contains a unique CAG10 trinucleotide repeat in its first exon, absent in PAPγ .
- Homology: Human Polγ shares 77.6% amino acid homology with chicken Polγ in its C-terminal catalytic domain, contrasting with PAPγ’s conserved polyadenylation-specific motifs .
- Localization : Polγ is mitochondrial, while PAPγ is nuclear/cytoplasmic .
Poly(ADP-ribose) Polymerase 1 (PARP1)
PARP1 is a DNA repair enzyme targeted by synthetic inhibitors like oxadiazole-based compounds (e.g., 5u and 5s). Comparative insights:
- Mechanism : PARP1 catalyzes ADP-ribosylation of nuclear proteins to facilitate DNA repair, while PAPγ adds adenine residues to RNA .
- Therapeutic Relevance : PARP inhibitors are used in cancer therapy (e.g., BRCA-mutant cancers), whereas PAPγ modulation remains exploratory .
Other Poly(A) Polymerases
While evidence lacks direct comparisons with other poly(A) polymerases (e.g., PAPα/β), PAPγ is distinguished by its role in RNP complex assembly.
Table 1: Comparative Analysis of PAPγ, Polγ, and PARP1
Research Implications and Unresolved Questions
- Functional Overlap : While PAPγ and Polγ share the "gamma" designation, their evolutionary divergence is evident in substrate specificity and localization. Further structural studies (e.g., cryo-EM) could clarify whether shared motifs exist.
- 724-734 Region : The absence of explicit data on PAPγ (724-734) underscores the need for peptide-specific studies to elucidate its role in catalysis or protein interactions.
Preparation Methods
Recombinant Expression and Purification
The most common approach to preparing Poly(A) polymerase gamma or its peptide fragments (such as residues 724-734) involves recombinant protein expression in suitable host cells, followed by purification steps:
-
- The gene encoding human PAP gamma (PAPOLG) is cloned into an expression vector suitable for bacterial or eukaryotic expression systems.
- Expression is typically induced in E. coli or mammalian cells, depending on the need for post-translational modifications.
Affinity Tagging and Chromatography:
- A His-tag or other affinity tags are often fused at the N- or C-terminus to facilitate purification.
- After cell lysis, the protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
- Further purification may involve ion exchange chromatography (e.g., HiTrap Q HP column) and size-exclusion chromatography to achieve high purity.
Buffer Composition and Conditions:
- Purification buffers typically contain Tris/HCl (pH 7.2–8.6), NaCl or KCl for ionic strength, reducing agents like DTT (0.24–1 mM) to maintain protein stability, and glycerol (up to 20%) to protect against freeze-thaw damage.
- Protease inhibitors and ribonuclease inhibitors (e.g., Rnasin) are added to prevent degradation during purification.
-
- If necessary, affinity tags are cleaved enzymatically (e.g., thrombin cleavage) and the protein is dialyzed against storage buffer.
This method ensures the production of enzymatically active PAP gamma suitable for biochemical assays and structural studies.
Peptide Synthesis of the 724-734 Region
For studies focusing specifically on the 724-734 amino acid segment of PAP gamma (a short peptide), chemical synthesis methods such as solid-phase peptide synthesis (SPPS) are employed:
Solid-Phase Peptide Synthesis:
- The peptide is synthesized stepwise on a resin support using Fmoc or Boc chemistry.
- Each amino acid is coupled sequentially, followed by deprotection steps.
- After chain assembly, the peptide is cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
-
- The purified peptide is characterized by mass spectrometry and analytical HPLC to confirm correct mass and purity.
- Peptides can be further modified (e.g., phosphorylation, labeling) if required for functional studies.
This method is suitable for generating short peptides for binding assays, structural analyses, or antibody production.
Enzymatic Activity Assays and Functional Validation
To confirm the activity of prepared PAP gamma or its peptide fragments, enzymatic assays are performed:
-
- The enzyme is incubated with RNA substrates and ATP under optimal buffer conditions (e.g., 100 mM Tris/HCl pH 8.3, 40 mM KCl, 0.72 mM MgCl2).
- Reaction mixtures may include ribonuclease inhibitors and bovine serum albumin (BSA) to stabilize the enzyme.
- Reactions proceed at 30–37°C for 15–30 minutes.
-
- Reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) with urea, followed by autoradiography or phosphorimaging if radiolabeled substrates are used.
- The presence of extended poly(A) tails indicates active polyadenylation.
Structural Characterization and Crystallization
For detailed structural studies, purified PAP gamma or its fragments are crystallized:
-
- Protein samples are concentrated and mixed with substrates such as MgATP and RNA oligonucleotides.
- Mutations (e.g., D154A) may be introduced to trap substrate-bound states.
- Crystallization trials are performed using vapor diffusion methods under various buffer and precipitant conditions.
Summary Table of Preparation Parameters
| Preparation Step | Conditions/Details | Purpose/Outcome |
|---|---|---|
| Gene cloning | PAPOLG gene cloned into expression vector | Enables recombinant protein expression |
| Expression system | E. coli or mammalian cells | Protein production with/without PTMs |
| Affinity purification | Ni-NTA chromatography; His-tag cleavage if needed | Purification of target protein |
| Buffer composition | Tris/HCl pH 7.2–8.6, 40 mM KCl/NaCl, 0.24–1 mM DTT, 10–20% glycerol | Protein stability and activity |
| Peptide synthesis (724-734) | Solid-phase peptide synthesis; HPLC purification | Pure peptide fragment for studies |
| Enzymatic assay | 100 mM Tris/HCl pH 8.3, 0.72 mM MgCl2, 1 mM ATP, 30°C, 15–30 min | Functional validation of enzyme activity |
| Structural studies | Crystallization with MgATP and RNA substrates | Mechanistic insight into enzyme function |
Research Findings and Notes
- PAP gamma is a 90-kDa nuclear isoform encoded by PAPOLG, distinct from other poly(A) polymerases, with specialized roles in RNA processing.
- The enzyme exhibits high specificity for ATP and requires CPSF for efficient polyadenylation.
- Mutational studies and crystallography have elucidated the catalytic residues and substrate binding modes, aiding in rational design of inhibitors or functional probes.
- Preparation protocols emphasize maintaining reducing conditions and including ribonuclease inhibitors to preserve enzyme integrity.
- The peptide segment 724-734 may be critical for protein-protein interactions or enzymatic regulation, warranting its synthesis and study as an isolated fragment.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
